molecular formula C7H6F2O2S B13527144 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B13527144
M. Wt: 192.19 g/mol
InChI Key: NXJNKFYSKSFSIB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and reaction conditions is crucial to ensure the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-2-thiophenecarboxylic acid
  • 3-(Difluoromethyl)-2-thiophenecarboxylic acid
  • 5-(Trifluoromethyl)-3-methylthiophene-2-carboxylic acid

Uniqueness

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

5-(Difluoromethyl)-3-methylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , antifungal , and anti-inflammatory properties. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its effectiveness in biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been found to inhibit d-amino acid oxidase (DAO), a flavoenzyme implicated in various physiological processes, including neurotransmitter metabolism. SAR studies suggest that small substituents on the thiophene ring are well tolerated, enhancing inhibitory potency against DAO .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiophene ring significantly affect biological activity. For instance:

CompoundSubstituentIC50 (µM)Biological Activity
1aNone7.8DAO Inhibition
1b5-Fluoro0.09Enhanced DAO Inhibition
1c5-Chloro0.36Enhanced DAO Inhibition
1d5-Bromo-Improved Activity
1e5-Methyl-Comparable Activity

These findings suggest that specific substitutions can lead to significant improvements in inhibitory potency against DAO, indicating potential for drug design .

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds similar to this compound, demonstrating efficacy against various bacterial strains. The presence of the difluoromethyl group was particularly noted for enhancing bioactivity compared to non-fluorinated analogs.

Cancer Therapy Potential

Further research suggests potential applications in cancer therapy. Compounds with similar structures have shown promise as inhibitors in cancer models by targeting metabolic pathways crucial for tumor growth. For example, the inhibition of fatty acid synthase (FASN) has been linked to reduced viability in cancer cells, showcasing a pathway through which this compound might exert therapeutic effects .

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

5-(difluoromethyl)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H6F2O2S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2,6H,1H3,(H,10,11)

InChI Key

NXJNKFYSKSFSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)F)C(=O)O

Origin of Product

United States

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